Trifluoro-thiamin phosphate
Description
Structure
3D Structure
Properties
Molecular Formula |
C12H13F3N4O4PS- |
|---|---|
Molecular Weight |
397.29 g/mol |
IUPAC Name |
2-[3-[[4-amino-2-(trifluoromethyl)pyrimidin-5-yl]methyl]-4-methyl-1,3-thiazol-3-ium-5-yl]ethyl phosphate |
InChI |
InChI=1S/C12H14F3N4O4PS/c1-7-9(2-3-23-24(20,21)22)25-6-19(7)5-8-4-17-11(12(13,14)15)18-10(8)16/h4,6H,2-3,5H2,1H3,(H3-,16,17,18,20,21,22)/p-1 |
InChI Key |
ZIBIECXVPMYJCV-UHFFFAOYSA-M |
Canonical SMILES |
CC1=C(SC=[N+]1CC2=CN=C(N=C2N)C(F)(F)F)CCOP(=O)([O-])[O-] |
Origin of Product |
United States |
Preparation Methods
Reaction Conditions and Optimization
The process involves reacting 4,6-dichloro-5-fluoropyrimidine with potassium fluoride (KF) in polar aprotic solvents (e.g., sulfolane, DMF, DMSO) under anhydrous conditions. Phase-transfer catalysts like tetrabutylammonium bromide (TBAB) enhance fluoride ion reactivity.
Example Protocol (Adapted from):
-
Dehydration: KF (3.00 mol) and sulfolane (600 mL) are heated to 130°C under vacuum (−0.098 MPa) to remove residual water.
-
Fluorination: 4,6-Dichloro-5-fluoropyrimidine (0.39 mol) and TBAB (0.01 mol) are added at 60–65°C, stirred for 5 hours.
-
Distillation: The product is isolated via atmospheric distillation (85–86°C), yielding 47.5 g (89.4%) of 4,5,6-trifluoropyrimidine (97.3% purity).
Table 1: Fluorination Efficiency Across Solvents
| Solvent | Temperature (°C) | Yield (%) | Purity (%) |
|---|---|---|---|
| Sulfolane | 130–150 | 89.4 | 97.3 |
| DMF | 70–80 | 81.3 | 97.6 |
| DMSO | 100–110 | 82.3 | 97.0 |
The choice of solvent impacts reaction kinetics, with sulfolane enabling higher yields due to its high boiling point and stability under rigorous conditions.
Phosphorylation of the Thiazole-Hydroxyethyl Side Chain
Phosphorylation is achieved using a two-step protocol adapted from US3507854A, involving protection of the thiazole thiol group, followed by phosphorohalidate coupling.
Step 1: Thiol Protection and Phosphorohalidate Formation
S-Benzoylthiamine is treated with diphenylphosphorochloridate in the presence of tri-n-octylamine to form the intermediate diphenyl phosphate derivative.
Reaction Scheme:
Step 2: Phosphate Group Transfer
The diphenylphosphate intermediate reacts with pyrophosphoric acid to form the triphosphate derivative, followed by deprotection using thiophenol or hydrogen sulfide.
Example Protocol (Adapted from):
-
Coupling: S-Benzoylthiamine O-diphenylphosphate (6 g) is reacted with pyrophosphoric acid (3.6 g) in dimethylformamide (DMF) at room temperature for 12 hours.
-
Deprotection: Thiophenol (1 mL) is added to cleave the benzoyl group, yielding thiamine O-triphosphate after neutralization and purification.
Key Parameters:
-
Solvent: DMF or dioxane facilitates phosphotransfer.
-
Catalyst: Tertiary amines (e.g., tri-n-octylamine) neutralize HCl byproducts.
Integration of Fluorinated Pyrimidine and Phosphorylated Thiazole
The final assembly involves coupling the fluorinated pyrimidine with the phosphorylated thiazole-hydroxyethyl intermediate. While explicit protocols for this compound are scarce, analogous methods for thiamine phosphates suggest the following approach:
-
Condensation: 4-Amino-2-(trifluoromethyl)pyrimidine-5-methanol is condensed with 4-methyl-5-(2-phosphonatooxyethyl)thiazole using a coupling agent (e.g., DCC).
-
Purification: Ion-exchange chromatography removes unreacted substrates, followed by lyophilization to isolate the final product.
Analytical Validation and Quality Control
Structural Confirmation
Chemical Reactions Analysis
Enzymatic Reactivity in Thiamin Phosphate Synthase
Thiamin phosphate synthase catalyzes the coupling of pyrimidine pyrophosphate (HMP-PP) and thiazole phosphate (Thz-P) to form thiamin phosphate. Trifluoro-thiamin phosphate acts as a poor substrate due to its destabilizing electronic effects .
Kinetic Parameters
| Substrate | kₐₜ (s⁻¹) | Relative Activity | Source |
|---|---|---|---|
| CH₃-HMP-PP (native) | Baseline | 1.0 | |
| CF₃-HMP-PP (trifluoro analog) | ~1.3 × 10⁻⁴ | 0.00013 | |
| CH₃O-HMP-PP (methoxy analog) | ~2.8 × kₐₜ(CH₃) | 2.8 |
-
Mechanistic Insight : The CF₃ group destabilizes the pyrimidine carbocation intermediate, slowing the reaction by ~7,800-fold compared to the native substrate . This supports a dissociative (Sₙ1-like) mechanism where carbocation formation is rate-limiting .
Substituent Effects on Reaction Dynamics
Pre-steady-state kinetic studies using rapid quench-flow methods revealed:
Burst Phase Rates (Carbocation Formation)
| Substituent | Burst Rate (s⁻¹) | Steady-State Rate (s⁻¹) | Source |
|---|---|---|---|
| CF₃ | 3.01 × 10⁻⁴ | Not detectable | |
| CH₃ | 0.39 | 0.05 | |
| CH₃O | 6.2 | 0.15 |
-
Hammett Analysis : A ρ value of −3.14 ± 0.20 was observed, consistent with carbocation stabilization dominating the reaction rate . The CF₃ group’s strong electron-withdrawing nature increases the transition state energy, reducing reactivity .
Structural and Mechanistic Implications
Crystallographic studies of thiamin phosphate synthase (PDB: 1G4E) show that the CF₃ analog disrupts active-site geometry, preventing proper alignment of substrates . Key observations:
-
The trifluoromethyl group induces steric clashes and electronic repulsion with conserved residues (e.g., Ser130).
-
No stable enzyme-substrate complex forms with CF₃-HMP-PP, unlike the methoxy analog .
Limitations and Unresolved Questions
Scientific Research Applications
Role in Mycobacterium tuberculosis Research
One of the most significant applications of trifluoro-thiamin phosphate is in the study of Mycobacterium tuberculosis, the bacterium responsible for tuberculosis. Research has identified thiamine phosphate synthase as a critical enzyme in the thiamine biosynthesis pathway of this pathogen. The inhibition of this enzyme has been proposed as a novel strategy for developing antitubercular drugs.
Case Study: Inhibitor Identification
A study conducted by Khare et al. (2011) established that the thiamine phosphate synthase from M. tuberculosis is essential for its survival, as this organism lacks genes for thiamine salvage pathways. The researchers used virtual screening techniques on a diverse set of compounds, including this compound derivatives, to identify potential inhibitors. They found that certain compounds could inhibit the enzyme's activity with IC50 values ranging from 20 µg/ml to 100 µg/ml, demonstrating the potential of this compound in drug development against tuberculosis .
| Compound ID | IC50 (µg/ml) | MIC99 (µg/ml) | Inhibition Type |
|---|---|---|---|
| Compound 9 | 20 | 6 | Strong |
| Compound 10 | 70 | 750 | Moderate |
| Compound 12 | 100 | 125 | Significant |
Mechanistic Studies on Enzyme Interactions
This compound has also been studied for its interactions with various enzymes that depend on thiamine diphosphate (ThDP). The mechanistic studies reveal that this compound is a poor substrate for thiamine phosphate synthase compared to its methylated counterparts. This property can be exploited to understand enzyme mechanisms and substrate specificity better.
Case Study: Substrate Analysis
Research by Reddick et al. (2001) demonstrated that while this compound is less effective as a substrate, it provides insights into the enzyme's catalytic mechanism, which involves a dissociative mechanism similar to S(N)1 reactions. This understanding could lead to the design of more effective inhibitors or substrates that can modulate enzyme activity in therapeutic contexts .
Potential in Antiparasitic Drug Development
The compound's analogs have shown promise in inhibiting Plasmodium falciparum, the causative agent of malaria. By leveraging the structural characteristics of this compound, researchers are exploring its potential as an antiparasitic agent.
Case Study: Antiparasitic Activity
Recent studies have highlighted that modifications to thiamine analogs can enhance their efficacy against Plasmodium falciparum. For instance, triazole-based thiamine analogs have been developed that exhibit competitive inhibition against ThDP-dependent enzymes, showcasing how this compound derivatives can serve as valuable tools in combating parasitic infections .
Chemical Properties and Pharmacological Insights
This compound possesses distinct chemical properties that influence its biological activity and pharmacokinetics. Its structure allows for high permeability through biological membranes, making it a candidate for further pharmacological exploration.
Pharmacokinetic Profile
- Molecular Weight: 397.29 g/mol
- Chemical Formula: C₁₂H₁₃F₃N₄O₄PS
- Absorption Potential: High intestinal absorption predicted (0.7458)
- Blood-Brain Barrier Penetration: Likely penetrative (0.9784)
These properties suggest that this compound could be developed into therapeutic agents with favorable absorption characteristics .
Mechanism of Action
The mechanism of action of trifluoro-thiamin phosphate involves its interaction with thiamine-phosphate synthase, an enzyme found in organisms such as Bacillus subtilis . This interaction facilitates the condensation of specific intermediates to form thiamine monophosphate. The molecular targets and pathways involved include the stabilization of carbanion intermediates and the facilitation of nucleophilic attacks on carbonyl groups .
Comparison with Similar Compounds
Key Observations:
Phosphate Group Variations :
- Thiamin phosphate (TPS) contains a single phosphate group, while thiamin diphosphate has two . This compound likely retains a single phosphate, similar to TPS, but with fluorine substitution.
- Simple trialkyl phosphates (e.g., TMP, TEP) lack the heterocyclic thiamin backbone, making them structurally distinct .
This is consistent with trends observed in fluorinated pharmaceuticals.
Stability and Reactivity
- Hydrolysis Resistance: Fluorinated compounds like this compound are expected to exhibit greater hydrolytic stability than non-fluorinated analogs (e.g., TPS) due to the strong C-F bond .
- Thermal Stability : Trialkyl phosphates (TMP/TEP) decompose at lower temperatures (~200°C) compared to aromatic phosphates like tricresyl phosphate (decomposition >300°C) . This compound’s stability may fall between these categories, depending on its aromaticity.
Q & A
Q. What synthetic methodologies are commonly employed to prepare Trifluoro-thiamin phosphate in laboratory settings?
this compound is typically synthesized via nucleophilic substitution or phosphorylation reactions. For example, fluorinated precursors may react with phosphate donors (e.g., tetrachlorophosphazenes) in anhydrous tetrahydrofuran (THF) under inert conditions, with triethylamine as a catalyst to neutralize acidic byproducts. Reaction progress is monitored via thin-layer chromatography (TLC), followed by purification using column chromatography .
Q. Which analytical techniques are recommended for quantifying this compound in enzymatic assays?
Colorimetric assays using vanadate-molybdate reagents are effective for phosphate detection. After enzymatic reactions, samples are treated with the reagent to form a yellow complex, and absorbance is measured via spectrophotometry at 400–450 nm. Calibration curves derived from phosphate standards (e.g., KH₂PO₄) enable quantification, with rigorous statistical validation (e.g., 95% confidence intervals) to ensure accuracy .
Q. How should researchers design stability studies for this compound under varying pH and temperature?
Stability is assessed by incubating the compound in buffered solutions (pH 4–9) at controlled temperatures (4°C–37°C). Degradation is monitored via high-performance liquid chromatography (HPLC) or mass spectrometry over 24–72 hours. Data are analyzed for half-life and degradation pathways, with precautions to avoid light exposure and oxidative conditions .
Advanced Research Questions
Q. What mechanistic insights explain the fluorination effect on this compound’s interaction with ThDP-dependent enzymes?
The trifluoromethyl group introduces steric hindrance and electron-withdrawing effects, altering substrate binding in enzyme active sites. For instance, in pyruvate oxidase, fluorination may perturb the resonance stabilization of the hydroxyethyl-ThDP intermediate, as observed in pre-steady-state kinetic studies using stopped-flow spectroscopy. Comparative NMR analyses of wild-type vs. fluorinated derivatives reveal shifts in cofactor electronic environments .
Q. How can contradictory kinetic data on this compound’s catalytic efficiency be resolved experimentally?
Contradictions often arise from differences in assay conditions (e.g., phosphate concentration, oxygen levels). Researchers should employ time-resolved spectroscopy to isolate rate-limiting steps (e.g., electron transfer vs. phosphorolysis) and validate intermediates via ¹H NMR. Global kinetic modeling and Marcus theory analysis further clarify thermodynamic contributions to observed discrepancies .
Q. What role does this compound play in radical-based biochemical mechanisms?
In radical phosphate transfer mechanisms, this compound stabilizes transient radical pairs (e.g., flavin semiquinone/hydroxyethyl-ThDP) during electron transfer. The trifluoromethyl group enhances radical stability, enabling nucleophilic phosphate attack on the acetyl-ThDP intermediate. This mechanism, validated via fluorescence resonance energy transfer (FRET), suggests a unique role in redox-coupled phosphorylation .
Q. How do phosphate modifications in Thiamin derivatives alter metabolic flux in cellular pathways?
Fluorinated derivatives disrupt metabolic equilibrium by competitively inhibiting natural ThDP-dependent enzymes (e.g., transketolase). Isotopic tracing (¹³C-glucose) and metabolomics reveal shifts in pentose phosphate pathway intermediates. Computational docking studies further predict binding affinity changes due to modified phosphate coordination .
Methodological Guidance
Q. What protocols ensure accurate detection of phosphate release in this compound-catalyzed reactions?
- Step 1: Terminate reactions with 10% (w/v) trichloroacetic acid to precipitate proteins.
- Step 2: Centrifuge at 10,000 × g for 10 min to remove particulates.
- Step 3: Treat supernatant with ammonium vanadate-molybdate reagent (1:1 ratio) and measure absorbance at 430 nm.
- Step 4: Normalize phosphate concentrations against a blank (reaction without substrate) to account for background interference .
Q. How can hyperspectral imaging (HSI) and Mineral Liberation Analyzer (MLA) data enhance mineralogical studies of phosphate-containing compounds?
HSI in the visible-near infrared (VNIR) range (400–1000 nm) identifies phosphate minerals (e.g., fluorapatite) via spectral angle mapper (SAM) algorithms. MLA data guide mineral phase segmentation, validated through electron probe microanalysis (EPMA). This combined approach is critical for mapping phosphate distribution in heterogeneous samples .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
